Proheptazine

Description

Structure

3D Structure

Properties

CAS No. |

77-14-5 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

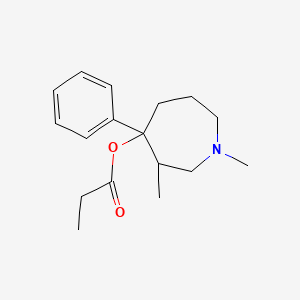

(1,3-dimethyl-4-phenylazepan-4-yl) propanoate |

InChI |

InChI=1S/C17H25NO2/c1-4-16(19)20-17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 |

InChI Key |

ZXWAUWBYASJEOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCCN(CC1C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Historical Development and Discovery of Proheptazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proheptazine, a synthetic opioid analgesic, emerged from the intensive pharmaceutical research of the mid-20th century. Developed in the 1960s, it is structurally related to pethidine and exhibits a pharmacological profile characteristic of opioid agonists.[1] This technical guide provides a comprehensive overview of the historical development and discovery of this compound, with a focus on its chemical synthesis, inferred pharmacological evaluation, and putative mechanism of action. Due to its classification as a Schedule I controlled substance in the United States, detailed contemporary research and quantitative data are scarce.[1] This paper, therefore, reconstructs the likely scientific journey of this compound's discovery by detailing the established experimental protocols and signaling pathways of its time, providing valuable context for researchers in pharmacology and drug development.

Introduction: The Dawn of a New Analgesic

The quest for potent and effective pain management solutions was a significant driver of medicinal chemistry in the 1960s. Following the successful synthesis and clinical application of earlier opioids, research efforts were directed towards modifying existing scaffolds to enhance analgesic properties and alter side-effect profiles. It was within this scientific landscape that this compound was first synthesized and characterized.

This compound, chemically known as 1,3-Dimethyl-4-phenylazepan-4-yl propionate, was invented in the 1960s.[1] The seminal work on its synthesis and properties was published in 1964 by J. Diamond, W. F. Bruce, and F. T. Tyson. As an opioid analgesic, this compound was found to produce effects typical of its class, including analgesia, sedation, euphoria, dizziness, and nausea.[1]

Chemical Synthesis

The synthesis of this compound represents a multi-step process culminating in the formation of the final azepane ring structure and subsequent esterification. While the original detailed protocol from the 1964 publication by Diamond, Bruce, and Tyson is not widely available, the general synthetic route can be inferred from its chemical structure and the common organic chemistry practices of the era.

Inferred Experimental Protocol: Synthesis of this compound

The synthesis of DL-α-1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane (this compound) would have likely involved the following key steps:

-

Formation of the Azepane Ring: This would likely begin with a suitable precursor, potentially involving a ring-closing reaction to form the seven-membered heterocyclic azepane core.

-

Introduction of the Phenyl and Methyl Groups: The synthesis would incorporate the phenyl and methyl substituents at the appropriate positions on the azepane ring through reactions such as Grignard additions or other organometallic reactions.

-

N-Methylation: The secondary amine of the azepane ring would be methylated, likely using a methylating agent like methyl iodide or formaldehyde (B43269) followed by reduction.

-

Esterification: The final step would involve the esterification of the tertiary alcohol at the 4-position with propionic anhydride (B1165640) or propionyl chloride to yield this compound.

It is important to note that this is a generalized protocol, and the precise reagents, reaction conditions, and purification methods would have been detailed in the original 1964 publication.

Pharmacological Evaluation

The characterization of a novel analgesic compound in the 1960s would have involved a battery of in vivo and in vitro assays to determine its potency, efficacy, and side-effect profile.

Analgesic Activity Assessment

The primary screening for analgesic properties would have been conducted using established animal models of pain.

Experimental Protocol: Hot Plate Test

The hot plate test, first described by Eddy and Leimbach in 1953, was a standard method for evaluating the analgesic effects of centrally acting compounds.[2]

-

Apparatus: A heated plate with a controllable and uniform surface temperature, typically maintained at 55 ± 0.5°C. A transparent cylinder is placed on the plate to confine the animal.

-

Procedure:

-

A baseline latency to a pain response (e.g., licking of the hind paw, jumping) is determined for each animal before drug administration.

-

The test compound, this compound, would be administered to the animals (e.g., mice or rats) via a specific route (e.g., intraperitoneal, subcutaneous, or oral).

-

At predetermined time intervals after drug administration, the animals are placed on the hot plate, and the latency to the pain response is recorded.

-

-

Data Analysis: An increase in the latency to the pain response compared to the baseline and a vehicle-treated control group would indicate an analgesic effect. The data would be used to determine the dose-response relationship and the median effective dose (ED50).

Experimental Protocol: Tail-Flick Test

First described by D'Amour and Smith in 1941, the tail-flick test is another common method for assessing spinal analgesic effects.[3]

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail. A sensor automatically detects the tail-flick response and records the latency.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned in the path of the heat source.

-

A baseline reaction time is measured before drug administration.

-

Following the administration of this compound, the tail-flick latency is measured at set time points.

-

-

Data Analysis: A significant increase in the time taken to flick the tail away from the heat source is indicative of analgesia. This data would also contribute to establishing the ED50 of the compound.

Opioid Receptor Binding

To elucidate the mechanism of action, competitive binding assays would have been employed to determine if this compound interacts with opioid receptors.

Experimental Protocol: Opioid Receptor Competition Binding Assay

-

Materials:

-

Receptor Source: Homogenates of brain tissue (e.g., from rats or guinea pigs) known to be rich in opioid receptors.

-

Radioligand: A radioactively labeled opioid with high affinity for the receptors (e.g., [³H]-naloxone or [³H]-morphine).

-

Test Compound: Unlabeled this compound at various concentrations.

-

-

Procedure:

-

The brain homogenates are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

-

The mixture is allowed to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

-

Data Analysis: The ability of this compound to displace the radioligand from the receptors is measured. This data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki), which indicates the drug's affinity for the opioid receptors. A lower Ki value signifies a higher binding affinity.

Putative Mechanism of Action and Signaling Pathways

As an opioid analgesic, this compound is presumed to exert its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary opioid receptors involved in analgesia are the mu (µ), delta (δ), and kappa (κ) receptors.

Upon binding to these receptors, this compound would likely initiate the following signaling cascade:

-

G-protein Activation: The agonist-bound opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Dissociation of G-protein Subunits: The Gα-GTP and Gβγ subunits dissociate and interact with downstream effector molecules.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate (B1630785) and substance P, which are involved in pain transmission.

-

The net effect of this signaling cascade is a reduction in the transmission of nociceptive signals and the perception of pain.

Diagrams of Signaling Pathways and Experimental Workflows

Quantitative Data Summary

Due to the limited availability of primary literature in the public domain, a comprehensive table of quantitative data for this compound cannot be compiled. Research into historical and controlled substance archives would be necessary to potentially uncover specific values for the parameters listed below.

| Parameter | Value | Method | Reference |

| Analgesic Potency (ED50) | Data not available | Hot Plate Test / Tail-Flick Test | Diamond et al., 1964 (presumed) |

| Acute Toxicity (LD50) | Data not available | In vivo animal studies | Diamond et al., 1964 (presumed) |

| Opioid Receptor Binding Affinity (Ki) | Data not available | Radioligand Competition Assay | Diamond et al., 1964 (presumed) |

| Pharmacokinetic Parameters | Data not available | In vivo animal studies | - |

Conclusion

This compound stands as an example of the opioid analgesic research conducted in the mid-20th century. Its discovery followed a logical progression of chemical synthesis followed by pharmacological evaluation using the standard methods of the time. While the specific quantitative data and detailed experimental protocols from its initial development are not readily accessible, this technical guide has provided a reconstructed overview based on established scientific principles and methodologies of that era. For researchers and professionals in drug development, understanding the historical context of compounds like this compound offers valuable insights into the evolution of analgesic research and the foundational techniques that continue to inform the field today. Further investigation into historical archives may yet reveal the specific data that would complete our understanding of this particular opioid analgesic.

References

Pharmacokinetic Profile of Proheptazine: A Review of Available Data in Animal Models

A comprehensive search for the pharmacokinetic profile of Proheptazine in animal models has yielded no specific data for a compound with this name. It is possible that "this compound" is a lesser-known research chemical, a developmental drug with limited public information, or potentially a typographical error for a more extensively studied compound.

The search results consistently redirected to information regarding Cyproheptadine (B85728) , a first-generation antihistamine and serotonin (B10506) antagonist with a similar chemical structure, and to a lesser extent, Meptazinol , a partial opioid agonist. Given the lack of available information on this compound, this technical guide will summarize the findings for these two alternative compounds to provide relevant context and potential avenues for further research, should this compound be structurally or functionally related to either.

Alternative Compound Analysis: Cyproheptadine

Cyproheptadine has been studied in various animal models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Pharmacokinetic Parameters of Cyproheptadine in Animal Models

Due to the limited direct comparative studies, a comprehensive table of quantitative pharmacokinetic data for Cyproheptadine across different animal models is not feasible. However, key findings from individual studies are summarized below.

Rats:

-

Following intravenous administration, the plasma concentration of Cyproheptadine (CPH) follows a biexponential elimination pattern.[1]

-

The primary metabolites identified are desmethylcyproheptadine (B50868) (DMCPH) and desmethylcyproheptadine-epoxide (DMCPHepo).[1]

-

Demethylation appears to be the primary metabolic pathway preceding epoxidation.[1]

-

A significant portion of the drug is excreted in the urine, predominantly as DMCPHepo.[1]

-

The mean residence times of the epoxidized metabolites are notably long, suggesting potential tissue accumulation.[1]

-

Radioactivity from 14C-labeled Cyproheptadine is excreted in both urine and feces.[2] The major urinary metabolite in rats is unconjugated 10,11-epoxydesmethylcyproheptadine, which accounts for about 25% of a 45 mg/kg dose.[2]

Mice:

-

In contrast to rats, the majority of radioactive material from 14C-Cyproheptadine in mouse urine is conjugated with glucuronic acid.[2]

-

Only a small amount of the epoxide metabolite found in rats is present in mouse urine.[2]

Monkeys:

-

Following a single 5-mg oral dose of Cyproheptadine, various monkey species excreted less than 0.5% of the dose as cyproheptadine glucuronide in the urine over 48 hours.[3] This is in contrast to humans and chimpanzees, who excrete significantly higher amounts of this conjugate.[3]

Experimental Protocols

General Pharmacokinetic Study Protocol (Derived from Rat Studies):

A typical experimental workflow for determining the pharmacokinetic profile of a compound like Cyproheptadine in rats would involve the following steps:

-

Animal Model: Male Wistar rats are commonly used.[1]

-

Drug Administration: The compound is administered intravenously (i.v.) to study its disposition without the influence of absorption.

-

Blood Sampling: Blood samples are collected at predetermined time points following drug administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the parent drug and its metabolites in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is then analyzed using pharmacokinetic software to determine key parameters like elimination half-life, volume of distribution, and clearance.

-

Urine Collection: Urine is collected over a specified period to identify and quantify excreted metabolites.

Visualization of Experimental Workflow

Caption: A generalized workflow for a preclinical pharmacokinetic study in an animal model.

Visualization of Cyproheptadine Metabolism

The metabolic pathway of Cyproheptadine in rats involves two main steps: demethylation and epoxidation.

Caption: Proposed metabolic pathways of Cyproheptadine in rats.[1]

Alternative Compound Analysis: Meptazinol

Meptazinol is a partial opioid agonist, and some pharmacokinetic data in animal models is available, although less extensive than for Cyproheptadine.

Data Presentation: Pharmacokinetic Parameters of Meptazinol

Limited quantitative data for Meptazinol in animal models was found in the initial search. Studies have focused more on its pharmacodynamic effects.

Experimental Protocols

The experimental protocols for studying the pharmacokinetics of Meptazinol would be similar to those described for Cyproheptadine, involving drug administration to an animal model, collection of biological samples, and subsequent analysis to determine drug and metabolite concentrations over time.

Conclusion and Recommendation

While a detailed pharmacokinetic profile for "this compound" in animal models could not be constructed due to a lack of available scientific literature, this guide provides a summary of the pharmacokinetic properties of two potentially related compounds, Cyproheptadine and Meptazinol. The provided experimental protocols and visualizations offer a foundational understanding of how such studies are conducted.

It is recommended that researchers interested in "this compound" first verify the correct name and chemical identity of the compound. If "this compound" is indeed a novel or proprietary substance, the information presented here for structurally or functionally similar drugs may serve as a useful starting point for designing and interpreting future pharmacokinetic studies. For further progress, clarification on the identity of "this compound" is essential.

References

- 1. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and urinary excretion of cyproheptadine glucuronide in monkeys, chimpanzees, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Proheptazine Solubility: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of proheptazine in common laboratory solvents. Due to the limited availability of public domain data on the solubility of this compound in organic solvents, this document focuses on providing detailed experimental protocols for determining its solubility, alongside the available data. This compound is an opioid analgesic, and as such, its mechanism of action involves the activation of opioid receptors.[1] A summary of the relevant signaling pathways is also included.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature | Method | Source |

| This compound | Water | log10WS = -3.30 (mol/L) | Not Specified | Calculated | [2] |

| This compound Hydrobromide | Water | 1-2% (w/v) | 25°C | Experimental | DrugFuture |

Note: The solubility of this compound can be influenced by whether it is in its base form or as a salt (e.g., hydrochloride, hydrobromide).[1] The available experimental data is for the hydrobromide salt. It is crucial for researchers to specify the form of this compound used in any solubility studies.

Experimental Protocols for Solubility Determination

Given the lack of readily available data, researchers will likely need to determine the solubility of this compound in their solvents of interest experimentally. The following are detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic physicochemical properties.

2.1.1. Materials

-

This compound (base or salt form)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2.1.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that a saturated solution is formed and solid material remains after equilibration.

-

Equilibration: Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure solid material is still present.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of excess solid. Centrifuge the vials at a controlled temperature to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved particles.

-

Dilution: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

2.1.3. Experimental Workflow Diagram

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination (DMSO-Based Method)

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from an aqueous solution when added from a concentrated DMSO stock. This provides a high-throughput assessment of solubility.

2.2.1. Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH)

-

96-well microplates (UV-transparent if using a plate reader for detection)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Plate reader with turbidity or UV-Vis detection capabilities, or an HPLC system.

2.2.2. Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a set period (e.g., 1-2 hours).

-

Precipitation Detection (Turbidimetric Method): Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Precipitation Detection (UV-Vis Method after Filtration): Alternatively, after incubation, filter the contents of the wells using a 96-well filter plate to remove any precipitate.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the λmax of this compound. The concentration is determined from a standard curve. The highest concentration that remains in solution is the kinetic solubility.[3]

-

Data Analysis: Determine the kinetic solubility for this compound under the tested conditions.

Mechanism of Action and Signaling Pathway

As an opioid analgesic, this compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The primary signaling pathways activated by opioid receptors are the G-protein dependent pathway and the β-arrestin pathway.[4][5]

-

G-Protein Dependent Pathway: Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (specifically of the Gi/o family). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.[6][7]

-

β-Arrestin Pathway: Following agonist binding and G-protein activation, the opioid receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signaling. β-arrestin can also act as a scaffold for other signaling proteins, initiating a separate wave of signaling that can be independent of G-proteins. This pathway is also involved in receptor internalization (endocytosis).[8][9][10]

Opioid Receptor Signaling Pathway Diagram

Caption: Opioid Receptor Signaling Pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 77-14-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Arrestin2 and c-Src Regulate the Constitutive Activity and Recycling of μ Opioid Receptors in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of Proheptazine: A Technical Guide

Disclaimer: Publicly available literature lacks specific experimental data on the in vitro metabolic stability of Proheptazine. This guide provides a comprehensive framework based on established methodologies in drug metabolism studies, using this compound as a representative compound. The presented data is hypothetical and illustrative of typical results from such assays.

Introduction

This compound, a synthetic opioid analgesic, is structurally related to pethidine.[1] As with any drug candidate, understanding its metabolic fate is a cornerstone of preclinical development. In vitro metabolic stability assays are crucial for predicting a compound's in vivo pharmacokinetic properties, such as hepatic clearance and half-life.[2] These studies help identify potential metabolic liabilities early in the drug discovery process, guiding medicinal chemistry efforts to optimize drug properties.

This technical guide outlines the standard experimental protocols for determining the in vitro metabolic stability of a compound like this compound, focusing on studies using human liver microsomes. It further presents a hypothetical metabolic pathway and representative data to offer a complete picture for researchers, scientists, and drug development professionals.

Experimental Protocols

The primary method for assessing Phase I metabolic stability is through incubation with liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes.[3]

Microsomal Stability Assay Protocol

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

-

Test Compound: this compound

-

Test System: Pooled Human Liver Microsomes (HLM)

-

Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Positive Control Compounds: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin)

-

Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Diazepam-d5)

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the incubation buffer to the final test concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid inhibiting enzyme activity.[4]

-

Incubation: The incubation mixture is prepared in microcentrifuge tubes or a 96-well plate. It consists of the potassium phosphate buffer, human liver microsomes, and this compound at the final desired concentrations.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the system to reach thermal equilibrium.

-

Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

-

Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination: The reaction in each aliquot is immediately stopped by adding a volume of cold acetonitrile (containing the internal standard). This step also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining this compound and any formed metabolites, is analyzed by a validated LC-MS/MS method to quantify the parent compound concentration.

Data Analysis:

-

The natural logarithm of the percentage of this compound remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k

-

The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for the metabolic stability of this compound across different species, which is a common practice to assess interspecies differences in metabolism.

| Species | Test System | This compound Concentration (µM) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Classification |

| Human | Liver Microsomes | 1 | 25 | 55.4 | Moderate |

| Rat | Liver Microsomes | 1 | 15 | 92.4 | High |

| Mouse | Liver Microsomes | 1 | 10 | 138.6 | High |

| Dog | Liver Microsomes | 1 | 40 | 34.7 | Moderate |

| Monkey (Cyno) | Liver Microsomes | 1 | 32 | 43.3 | Moderate |

Classification based on typical industry criteria: High (>70 µL/min/mg), Moderate (15-70 µL/min/mg), Low (<15 µL/min/mg).

Visualizations

Experimental Workflow Diagram

Putative Metabolic Pathways of this compound

Based on its chemical structure, this compound has several potential sites for metabolic transformation by Phase I enzymes. The major reaction types catalyzed by cytochrome P450 enzymes include N-dealkylation, aromatic and aliphatic hydroxylation, and O-dealkylation.[5][6] Additionally, the ester moiety is susceptible to hydrolysis by carboxylesterases.

Interpretation and Conclusion

The hypothetical data suggests that this compound is a moderately cleared compound in humans, with a higher clearance rate in rodents (rat and mouse). This is a common observation in drug metabolism and highlights the importance of using human-derived test systems for the most relevant predictions. The moderate clearance in human liver microsomes would suggest that hepatic metabolism is a significant route of elimination for this compound in vivo.

The putative metabolic pathways indicate several "soft spots" on the molecule where metabolism is likely to occur. N-demethylation, hydroxylation, and ester hydrolysis are all common metabolic routes. Identifying these pathways is the first step in determining if any of the metabolites are pharmacologically active or potentially toxic.

References

Initial Toxicity Screening of Proheptazine: A Technical Guide

Disclaimer: Proheptazine is a Schedule I controlled substance in the United States. As such, there is a lack of publicly available preclinical toxicity data. This document is intended as a technical guide for researchers, scientists, and drug development professionals, outlining a standard framework for the initial toxicity screening of a novel opioid analgesic with a chemical structure analogous to this compound. The experimental data presented herein is hypothetical and for illustrative purposes only.

Executive Summary

This guide details a comprehensive strategy for the initial toxicity screening of a novel synthetic opioid, exemplified by a compound structurally related to this compound. The core components of this initial safety assessment include acute toxicity evaluation, genotoxicity screening, and in vitro organ-specific toxicity, with a focus on hepatotoxicity. By following established regulatory guidelines, this framework aims to provide a robust preliminary understanding of the compound's safety profile. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are provided to ensure clarity and reproducibility.

Acute Toxicity Assessment

The initial phase of toxicity testing involves determining the acute systemic toxicity of the compound. This is crucial for classifying the substance by its potential hazard and for determining dose ranges for subsequent studies. The most common endpoint for acute toxicity is the median lethal dose (LD50), which is the statistically estimated dose required to cause mortality in 50% of a test population.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.[1][2][3][4][5]

-

Test System: Young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks. A single sex is used to minimize variability.

-

Housing and Acclimation: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

-

Dose Administration: The test compound is administered orally by gavage. An aqueous vehicle is preferred; if the compound is not soluble in water, a solution in oil (e.g., corn oil) may be used.[3] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[3]

-

Dosing Procedure:

-

A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.

-

If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower fixed increment.

-

This sequential process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days post-dosing.[5]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the tested dose levels.

Hypothetical Acute Toxicity Data

The following table summarizes hypothetical acute toxicity data for a this compound-like compound.

| Parameter | Value | Species/Strain | Route of Administration |

| LD50 Estimate | 150 mg/kg | Rat (Sprague-Dawley) | Oral |

| 95% Confidence Interval | 120 - 180 mg/kg | Rat (Sprague-Dawley) | Oral |

| Primary Clinical Signs | Sedation, respiratory depression, tremors, convulsions at higher doses. | Rat (Sprague-Dawley) | Oral |

Table 1: Hypothetical Acute Oral Toxicity Data for a this compound-like Compound.

Genotoxicity Assessment

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard initial screening battery includes an in vitro test for gene mutations in bacteria and an in vitro test for chromosomal damage in mammalian cells.[6][7][8][9][10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[11][12][13][14][15]

-

Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.[11][13]

-

Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[12][13]

-

Procedure (Plate Incorporation Method):

-

The test compound, bacterial culture, and (if required) S9 mix are combined in molten top agar (B569324).

-

This mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37 °C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertants to at least twice the background (solvent control) level.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[6][7][8][9][10][16]

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, L5178Y, CHO).[9][16]

-

Metabolic Activation: The test is performed with and without an exogenous S9 metabolic activation system.

-

Procedure:

-

Cells are exposed to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A longer exposure (e.g., 24 hours) without S9 is also conducted.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.

Hypothetical Genotoxicity Data

The following tables summarize hypothetical genotoxicity data for a this compound-like compound.

Ames Test Results

| Bacterial Strain | Without S9 Metabolic Activation | With S9 Metabolic Activation | Conclusion |

| S. typhimurium TA98 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA100 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA1535 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA1537 | Negative | Negative | Non-mutagenic |

| E. coli WP2 uvrA | Negative | Negative | Non-mutagenic |

Table 2: Hypothetical Summary of Ames Test Results.

In Vitro Micronucleus Test Results

| Treatment Condition | Concentration Range Tested (µM) | Statistically Significant Increase in Micronuclei? | Conclusion |

| 4-hour treatment (-S9) | 1 - 100 | No | Non-clastogenic/aneugenic |

| 4-hour treatment (+S9) | 1 - 100 | No | Non-clastogenic/aneugenic |

| 24-hour treatment (-S9) | 1 - 100 | No | Non-clastogenic/aneugenic |

Table 3: Hypothetical Summary of In Vitro Micronucleus Test Results in Human Lymphocytes.

In Vitro Organ-Specific Toxicity: Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to toxicity. In vitro assays using human liver cell lines, such as HepG2, provide a valuable tool for early screening of potential hepatotoxicity.[17][18][19][20][21][22][23][24]

Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells

This protocol outlines a multi-parametric assessment of cytotoxicity in the human hepatoma cell line HepG2.

-

Test System: HepG2 cells, a well-characterized human liver-derived cell line.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37 °C in a humidified 5% CO2 atmosphere.

-

Procedure:

-

HepG2 cells are seeded into 96-well plates and allowed to attach overnight.

-

Cells are then treated with a range of concentrations of the test compound for 24 and 48 hours.

-

Following treatment, multiple cytotoxicity endpoints are assessed.

-

-

Cytotoxicity Endpoints:

-

Cell Viability (MTT Assay): Measures mitochondrial dehydrogenase activity, an indicator of cell viability. Viable cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is quantified spectrophotometrically.[21]

-

Membrane Integrity (LDH Assay): Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

-

Oxidative Stress (DCFH-DA Assay): Uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect the intracellular generation of reactive oxygen species (ROS).[21]

-

-

Data Analysis: The results for each endpoint are typically expressed as a percentage of the vehicle control. The concentration that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curve.

Hypothetical In Vitro Hepatotoxicity Data

The following table summarizes hypothetical in vitro hepatotoxicity data for a this compound-like compound in HepG2 cells.

| Assay | Endpoint | 24-hour Exposure IC50 (µM) | 48-hour Exposure IC50 (µM) |

| MTT | Cell Viability | > 200 | 175 |

| LDH | Membrane Integrity | > 200 | > 200 |

| DCFH-DA | Oxidative Stress | 120 | 95 |

Table 4: Hypothetical In Vitro Hepatotoxicity Data in HepG2 Cells.

Visualizations

Experimental Workflows

Caption: Acute Oral Toxicity Workflow (OECD 425)

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. umwelt-online.de [umwelt-online.de]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. criver.com [criver.com]

- 9. scantox.com [scantox.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. nib.si [nib.si]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 13. enamine.net [enamine.net]

- 14. biosafe.fi [biosafe.fi]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 24. researchgate.net [researchgate.net]

Proheptazine: A Technical Guide to its Legal Status, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Disclaimers

This document is intended for informational purposes only and does not constitute legal or medical advice. Proheptazine is a controlled substance with significant potential for abuse and is subject to strict regulatory control. All research activities involving this compound must be conducted in full compliance with all applicable national and international laws and regulations.

Introduction

This compound, chemically known as 1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane, is a synthetic opioid analgesic developed in the 1960s.[1] Structurally related to pethidine, it exhibits effects typical of opioid agonists, including analgesia. This guide provides an in-depth overview of the legal and regulatory landscape surrounding this compound and outlines key experimental protocols relevant to its research. Due to its age and limited research history, publicly available quantitative pharmacological data is scarce. Therefore, this guide also presents standardized methodologies for determining such data.

Legal and Regulatory Status

This compound is a strictly controlled substance in numerous jurisdictions worldwide due to its high potential for abuse. Researchers must adhere to the specific legal frameworks of the country in which they operate.

International and National Controls

The legal status of this compound is summarized in the table below. This information is based on available public records and is subject to change. Researchers are advised to consult the latest official publications from their respective national regulatory agencies.

| Jurisdiction | Legal Status | Regulatory Body/Act | Notes |

| United States | Schedule I [2] | Controlled Substances Act | No currently accepted medical use and a high potential for abuse.[2] |

| United Kingdom | Class A | Misuse of Drugs Act 1971 | Substances with the highest potential for harm. |

| Germany | Anlage I | Betäubungsmittelgesetz (BtMG) | Non-marketable narcotics, requiring a special license for research. |

| Canada | Schedule I | Controlled Drugs and Substances Act | Substances with a high potential for abuse. |

| Australia | Prohibited Substance | Standard for the Uniform Scheduling of Medicines and Poisons (SUSMP) | Use in research is highly restricted. |

| Brazil | List A1 (Entorpecentes) | Agência Nacional de Vigilância Sanitária (ANVISA) | Narcotic substances under strict control. |

Table 1: Legal and Regulatory Status of this compound in Selected Jurisdictions.

Quantitative Pharmacological Data

| Parameter | Description | Typical Units | Significance |

| Binding Affinity (Ki) | The equilibrium dissociation constant, representing the affinity of a ligand for a receptor. A lower Ki indicates higher affinity.[3][4][5] | nM or µM | Determines the concentration range at which the compound interacts with its target receptor. |

| Efficacy (EC50/IC50) | The concentration of a drug that produces 50% of the maximal effect (EC50) or inhibits a response by 50% (IC50).[6][7][8][9][10] | nM or µM | Measures the potency of the compound as an agonist or antagonist. |

| In Vivo Potency (ED50) | The dose of a drug that produces a therapeutic effect in 50% of the population.[11] | mg/kg | Indicates the dose required to produce a desired physiological effect, such as analgesia. |

Table 2: Key Pharmacological Parameters for this compound Research.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its analogs.

Chemical Synthesis

The synthesis of this compound was first described by Diamond et al. in 1964.[1] While the full detailed protocol from the original publication is not widely accessible, the general approach involves the synthesis of the azepane ring system followed by esterification. Researchers should refer to the original publication for specific reaction conditions, reagents, and purification methods.

Logical Workflow for this compound Synthesis

Caption: General synthetic workflow for this compound.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for opioid receptors (μ, δ, and κ).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor).

-

This compound hydrochloride.

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, excess naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

-

Experimental Workflow for Opioid Receptor Binding Assay

Caption: Workflow for determining opioid receptor binding affinity.

In Vivo Assays

This protocol measures the central analgesic activity of this compound in rodents.[12][13][14][15][16]

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Mice or rats.

-

This compound hydrochloride solution.

-

Vehicle control (e.g., saline).

-

Stopwatch.

Procedure:

-

Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each animal on the hot plate (maintained at 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).[12][15] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[13]

-

Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the latency as in step 2.

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

An ED50 can be determined by testing a range of doses.

-

This test is used to evaluate the peripheral and central analgesic effects of this compound.[17][18][19][20][21]

Materials:

-

Mice.

-

Acetic acid solution (e.g., 0.6% in saline).

-

This compound hydrochloride solution.

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

Stopwatch.

Procedure:

-

Acclimatization: Acclimate the mice to the observation chambers.

-

Drug Administration: Administer this compound or vehicle control.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid intraperitoneally.[17][18]

-

Observation: Immediately after acetic acid injection, place the mouse in the observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[17][19]

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.

-

An ED50 can be determined by testing a range of doses.

-

Signaling Pathways

As an opioid agonist, this compound is expected to act primarily through G-protein coupled opioid receptors (GPCRs), such as the mu-opioid receptor (MOR). Activation of these receptors initiates a cascade of intracellular signaling events.

Simplified Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade following this compound binding to the μ-opioid receptor.[22][23][24]

Upon binding of this compound to the μ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, leading to decreased calcium influx and increased potassium efflux.[22][25] These coordinated actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to the analgesic effects of the opioid.

References

- 1. SYNTHESIS AND PROPERTIES OF THE ANALGESIC DL-ALPHA-1,3-DIMETHYL-4-PHENYL-4-PROPIONOXYAZACYCLOHEPTANE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H25NO2 | CID 60969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 10. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 11. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. jneurosci.org [jneurosci.org]

- 14. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hot plate test - Wikipedia [en.wikipedia.org]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. rjptsimlab.com [rjptsimlab.com]

- 19. m.youtube.com [m.youtube.com]

- 20. rjptsimlab.com [rjptsimlab.com]

- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Proheptazine in Human Plasma by HPLC-MS/MS

Introduction

Proheptazine is a synthetic opioid analgesic. The development of a robust and sensitive bioanalytical method for the quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This application note describes a highly selective and rapid HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5]

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[6][7][8]

-

Allow all frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation is critical for resolving the analyte from endogenous plasma components. A reverse-phase C18 column is typically suitable for this type of analysis.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | A linear gradient is applied to ensure optimal separation. An example gradient is provided in the table below. |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometric Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific MRM transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for maximum signal (e.g., 3.5 kV) |

| Source Temperature | Optimized for desolvation (e.g., 150°C) |

| Desolvation Temperature | Optimized for desolvation (e.g., 400°C) |

| Gas Flow Rates | Optimized for the specific instrument (Cone Gas and Desolvation Gas) |

| Collision Gas | Argon |

| MRM Transitions | To be determined experimentally. A hypothetical example is provided below. The most abundant and stable precursor-to-product ion transition should be selected for quantification (Quantifier), and a second transition for confirmation (Qualifier). |

Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | [M+H]+ | To be determined | To be determined | To be determined |

| This compound-d5 | [M+H]+ | To be determined | To be determined | To be determined |

Method Validation

The method was validated according to international guidelines, assessing the following parameters:[1][2][3][4][5]

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma.

-

Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range could be 0.1 to 100 ng/mL.

-

Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Validation Summary

The following tables summarize the expected performance characteristics of the validated method.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | > 0.99 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Stability

| Stability Condition | Duration | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles | 85 - 115 |

| Bench-top | 4 hours | 85 - 115 |

| Long-term (-80°C) | 30 days | 85 - 115 |

This application note presents a robust, sensitive, and selective HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method is suitable for use in clinical and research settings for pharmacokinetic and toxicological studies of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1.1. Stock Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.

-

Prepare a primary stock solution of the internal standard (this compound-d5) in the same manner to a concentration of 1 mg/mL.

-

From the primary stock solutions, prepare working stock solutions by serial dilution in methanol.

1.2. Calibration Standard and Quality Control (QC) Sample Preparation

-

Prepare calibration standards by spiking appropriate amounts of the this compound working stock solution into drug-free human plasma to achieve the desired concentrations (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high (e.g., 0.1, 0.3, 10, and 80 ng/mL) in the same manner as the calibration standards, using a separate weighing of the reference standard.

-

Aliquots of the prepared calibration standards and QC samples should be stored at -80°C until analysis.

Protocol 2: Sample Preparation (Protein Precipitation)

-

Retrieve plasma samples, calibration standards, and QC samples from the freezer and allow them to thaw completely at room temperature.

-

Vortex each tube for 10-15 seconds to ensure homogeneity.

-

Pipette 100 µL of each sample, standard, or QC into a labeled microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol) to each tube, except for blank plasma samples (to which 20 µL of methanol is added).

-

Add 300 µL of cold acetonitrile to each tube.

-

Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.

-

Place the vials or plate in the autosampler for analysis.

Protocol 3: HPLC-MS/MS System Operation and Data Acquisition

-

Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Set up the instrument parameters as described in the "Chromatographic Conditions" and "Mass Spectrometric Conditions" sections.

-

Create a sequence table including blank samples, calibration standards, QC samples, and unknown plasma samples.

-

Start the sequence to initiate the analysis.

-

Monitor the system for stable performance throughout the run.

Protocol 4: Data Processing and Quantification

-

Integrate the chromatographic peaks for this compound and the internal standard using the instrument's data processing software.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The results for the QC samples must meet the acceptance criteria (typically ±15% of the nominal value, ±20% for LLOQ) for the run to be accepted.

Visualizations

References

- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

- 4. fda.gov [fda.gov]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Analysis of Proheptazine by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Proheptazine (1,3-Dimethyl-4-phenylazepan-4-yl propionate) is a synthetic opioid analgesic that is structurally related to pethidine.[1] It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Accurate and reliable analytical methods are crucial for its identification in seized drug materials and for forensic toxicological investigations.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[2] This application note outlines a comprehensive GC-MS protocol for the analysis of this compound.

Experimental Protocol

This protocol is designed for the analysis of this compound in solid form (e.g., seized powders). Modifications, such as liquid-liquid or solid-phase extraction, would be necessary for analysis in biological matrices.

Materials and Reagents

-

This compound reference standard

-

Methanol (B129727) (HPLC or GC grade)

-

Chloroform (HPLC or GC grade)

-

Internal Standard (IS): e.g., Pethidine-d5 or another suitable deuterated analog. A stock solution of 1 mg/mL in methanol should be prepared.

-

Autosampler vials with inserts

Sample Preparation

-

Standard and Sample Dilution: Accurately weigh approximately 1 mg of the this compound reference standard or homogenized seized material.

-

Dissolve the weighed material in a known volume of methanol (e.g., 10 mL) to create a stock solution of approximately 100 µg/mL.

-

Perform serial dilutions of the stock solution with methanol to prepare calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

For each standard and sample, transfer 1 mL to an autosampler vial.

-

Add a consistent amount of the internal standard solution to each vial.

-

Cap the vials and vortex briefly to ensure homogeneity.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are recommended and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | Agilent J&W HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow mode) |

| Oven Program | Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |

Mass Spectral Fragmentation of this compound

The electron ionization mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the ester group, the azepane ring, and the loss of the dimethylamino moiety.

Predicted Fragmentation:

-

Molecular Ion [M]+: m/z 275

-

Major Fragments:

-

m/z 202: Loss of the propionyloxy group (-O-C(O)CH2CH3)

-

m/z 58: [CH2=N(CH3)2]+ fragment, common in compounds with a dimethylamino group.

-

m/z 91: Tropylium ion [C7H7]+, indicative of a benzyl (B1604629) group.

-

m/z 115, 128, 146: Fragments resulting from rearrangements and further fragmentation of the azepane ring structure.

-

For quantitative analysis using SIM mode, the following ions are proposed:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 202 | 58 | 275 |

Data Presentation

Quantitative data from a method validation study should be summarized for clarity. The following table presents hypothetical but realistic performance characteristics for a validated GC-MS method for this compound, based on data for similar opioid compounds.

| Parameter | Expected Performance |

| Linearity | |

| Range | 0.1 - 25 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=6, 3 days) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Retention Time (RT) | Compound-specific, highly reproducible (<0.5% RSD) |

| Internal Standard (IS) RT | Specific to the chosen IS |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The proposed GC-MS method provides a robust framework for the analysis of this compound. The protocol details sample preparation, instrument parameters, and expected fragmentation patterns, offering a solid starting point for method development and validation. The use of a standard HP-5MS column and electron ionization makes this method accessible to most forensic and analytical laboratories. Proper validation according to laboratory and regulatory guidelines is essential before implementation for casework.

References

Application Note: Determination of Proheptazine Binding Affinity to Opioid Receptors Using a Radioligand Binding Assay

For Research Use Only.

Introduction

Proheptazine is a synthetic opioid analgesic structurally related to pethidine.[1] Like other opioids, its pharmacological effects, including analgesia, are mediated through interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes.[2][3] These receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission in the central and peripheral nervous systems.[4][5] Understanding the binding affinity of this compound for each of these receptor subtypes is crucial for elucidating its pharmacological profile, including its potential for therapeutic efficacy and side effects.

This application note provides a detailed protocol for determining the binding affinity (Ki) of this compound for human µ, δ, and κ opioid receptors using a competitive radioligand binding assay. This assay measures the ability of a test compound (this compound) to displace a specific high-affinity radioligand from its receptor.[6]

Principle of the Assay

The assay is based on the principle of competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) and a range of concentrations of the unlabeled test compound (this compound) for a limited number of receptors in a cell membrane preparation.[6][7] The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing unlabeled compound. By measuring the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[6]

Signaling Pathway

Opioid receptors, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.

Figure 1: Simplified opioid receptor signaling pathway.

Experimental Protocol

Materials and Reagents

-